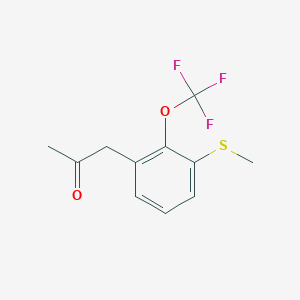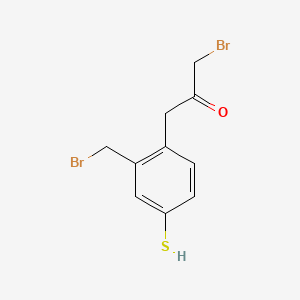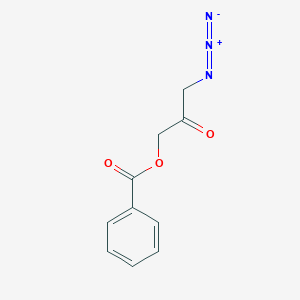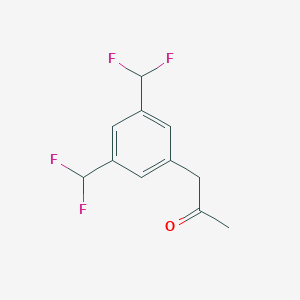
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethylbenzene is an organic compound with the molecular formula C12H15BrF2O It is a derivative of benzene, featuring a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 3-ethylphenol with bromopropane in the presence of a strong base to form the bromopropyl derivative. This intermediate is then reacted with difluoromethyl ether under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include amines, thioethers, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethylbenzene involves its interaction with various molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- 3-Bromopropyltrimethoxysilane
Uniqueness
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethylbenzene is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and difluoromethoxy groups provides a combination of reactivity and stability that can be advantageous in various applications.
Eigenschaften
Molekularformel |
C12H15BrF2O |
|---|---|
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-(difluoromethoxy)-3-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-5-3-6-10(7-4-8-13)11(9)16-12(14)15/h3,5-6,12H,2,4,7-8H2,1H3 |
InChI-Schlüssel |
ZQTNXRASJHOJDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CCCBr)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


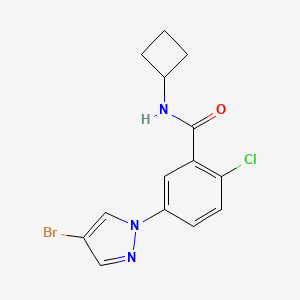
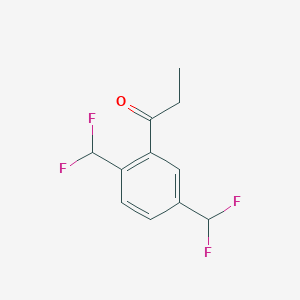


![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)


![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
